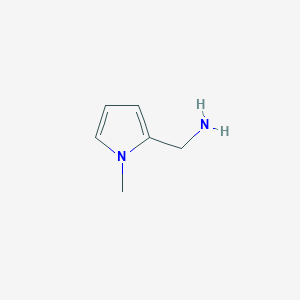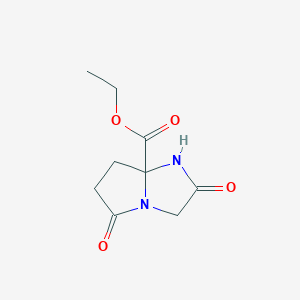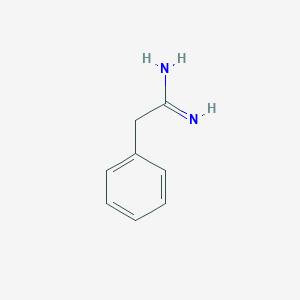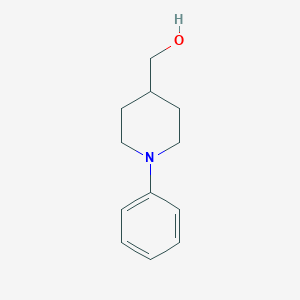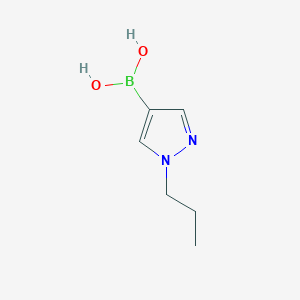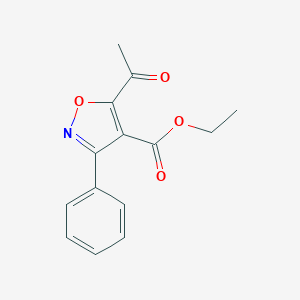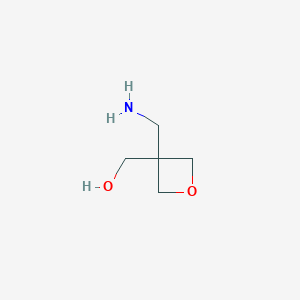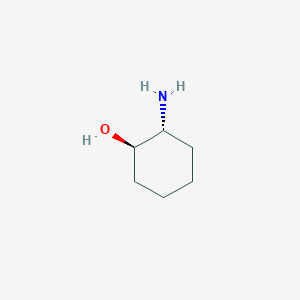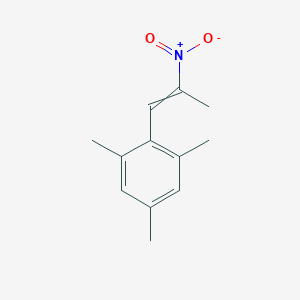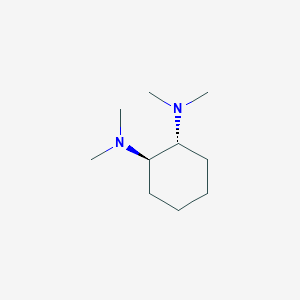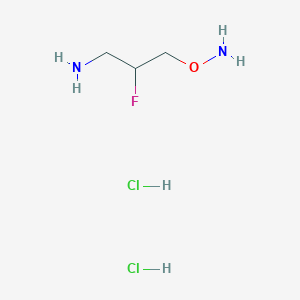
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride, also known as AFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AFPA is a derivative of the amino acid proline and is used in the synthesis of various compounds.
Scientific Research Applications
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the development of anticancer drugs. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to inhibit the activity of the enzyme pyridoxal kinase, which is involved in the metabolism of vitamin B6. This inhibition leads to a decrease in the levels of vitamin B6 in the cell, which can have a variety of effects on cellular processes.
Biochemical And Physiological Effects
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have anti-inflammatory effects. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Advantages And Limitations For Lab Experiments
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride can also be toxic at high concentrations, which can limit its use in certain cell-based assays.
Future Directions
There are several potential future directions for research on (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride. One area of research is in the development of new anticancer therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has shown promise as a potential lead compound for the development of new cancer drugs. Another area of research is in the development of new neuroprotective therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have neuroprotective effects in vitro and in vivo, making it a potential candidate for the development of new treatments for neurodegenerative diseases. Finally, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders.
Conclusion:
In conclusion, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been studied for its potential use in the development of new anticancer and neuroprotective therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has several advantages as a research tool, including its ease of synthesis and stability. However, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride also has some limitations, including its toxicity at high concentrations. Future research on (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride can be synthesized through a series of chemical reactions. The first step involves the conversion of proline to 3-bromo-2-fluoropropionic acid, which is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride using sodium borohydride. The final product is obtained as a dihydrochloride salt.
properties
CAS RN |
139526-94-6 |
|---|---|
Product Name |
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride |
Molecular Formula |
C3H11Cl2FN2O |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
O-(3-amino-2-fluoropropyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C3H9FN2O.2ClH/c4-3(1-5)2-7-6;;/h3H,1-2,5-6H2;2*1H |
InChI Key |
KZCFCFDOYOJTOF-UHFFFAOYSA-N |
SMILES |
C(C(CON)F)N.Cl.Cl |
Canonical SMILES |
C(C(CON)F)N.Cl.Cl |
synonyms |
(+)(-)-3-(aminooxy)-2-fluoropropanamine dihydrochloride 3-(aminooxy)-2-fluoropropanamine 3-AFPA 3-aminooxy-2-fluoro-1-propanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



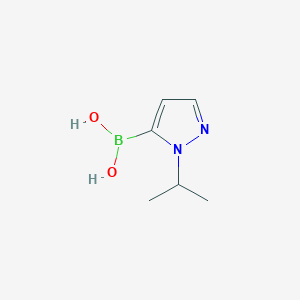
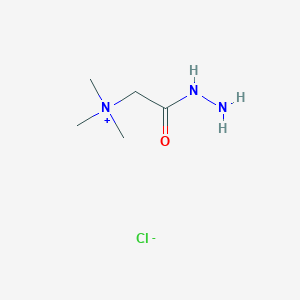
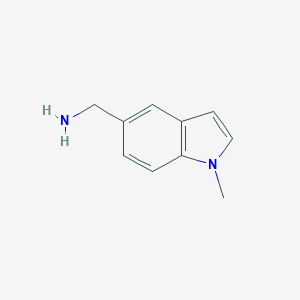
![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)
